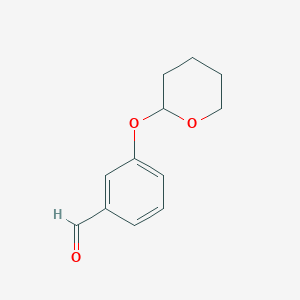

3-(Tetrahydropyran-2-yloxy)benzaldehyde

説明

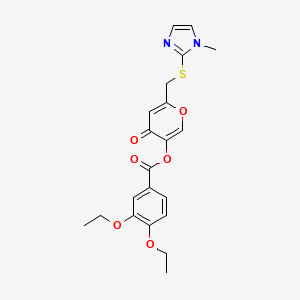

“3-(Tetrahydropyran-2-yloxy)benzaldehyde” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-Hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of para-toluenesulfonic acid . The hydroxyl groups of the 3-Hydroxybenzaldehyde are protected with easily removable groups such as tetrahydropyran-2-yl .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a tetrahydropyran ring via an oxygen atom .科学的研究の応用

Synthesis Applications

Prins Cyclization : 3-(Tetrahydropyran-2-yloxy)benzaldehyde is used in Prins cyclization for synthesizing compounds with a tetrahydropyran framework. This process is valuable for creating biologically active compounds with properties like analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

Fluorous Linker-Facilitated Chemical Synthesis : It serves as a linker in chemical synthesis processes. Linkers like tetrahydropyran are essential for protecting groups in the synthesis of complex molecules (Zhang, 2009).

Desymmetrization in Chemical Synthesis : The compound aids in desymmetrization processes, particularly in the preparation of diospongin A analogues through Prins reaction and cross-metathesis (Raffier, Izquierdo, & Piva, 2011).

Chemical Properties and Analysis

Density Functional Theory (DFT) Study : The tetrahydropyran-2-yl radical analogs, including this compound, have been studied using DFT to understand their conformational behavior, which is crucial in chemical and pharmaceutical research (Kozmon & Tvaroška, 2006).

C-H Bond Activation in Synthesis : The compound is involved in oxidative C-H bond activation methods for synthesizing structurally and stereochemically diverse tetrahydropyrans, a crucial step in many pharmaceutical syntheses (Liu & Floreancig, 2010).

Catalytic and Synthetic Applications

Catalytic Synthesis : It's used in catalytic processes like ruthenium-catalyzed transformations and Pt-catalyzed cyclizations, vital for synthesizing various organic compounds (Yeh et al., 2004; Oh, Lee, & Hong, 2010).

Enzyme-Catalyzed Asymmetric Synthesis : It plays a role in enzymatic reactions, such as those catalyzed by benzaldehyde lyase, for asymmetric C–C bond formation, crucial in pharmaceutical synthesis (Kühl et al., 2007).

特性

IUPAC Name |

3-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOBWSLIFAJGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)

![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)

![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)

![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2828488.png)

![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)